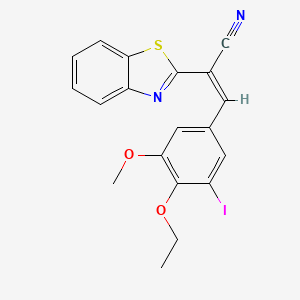![molecular formula C18H17Cl2NO3 B5342311 2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol](/img/structure/B5342311.png)
2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol, also known as AG-1478, is a synthetic small molecule that belongs to the family of tyrosine kinase inhibitors. It was first synthesized in 1994 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
Wirkmechanismus
2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of several signaling pathways that are involved in cell proliferation, angiogenesis, and metastasis. This compound has been shown to be highly selective for EGFR and has no significant activity against other tyrosine kinases.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed to supply nutrients to growing tumors. This makes it a promising candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol is its high selectivity for EGFR, which makes it a valuable tool for studying the role of EGFR signaling in cancer cells. However, its potency and efficacy may vary depending on the type of cancer cell and the experimental conditions. In addition, this compound may have off-target effects on other signaling pathways, which may complicate its interpretation in some experiments.
Zukünftige Richtungen
2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has shown promise as a potential therapeutic agent for cancer treatment. However, further studies are needed to determine its efficacy and safety in clinical trials. In addition, there is a need to develop more potent and selective EGFR inhibitors that can overcome resistance mechanisms and improve patient outcomes. Other potential applications of this compound include the treatment of inflammatory diseases and neurodegenerative disorders.
Synthesemethoden
The synthesis of 2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol involves several steps, starting with the reaction of 2-chloro-4-nitrophenol with 2-(4-chlorophenyl)morpholine to form 2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]ethoxy}phenol. This intermediate is then reacted with ethyl oxalyl chloride to form this compound. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-chloro-4-{2-[2-(4-chlorophenyl)morpholin-4-yl]-2-oxoethyl}phenol has been extensively studied for its potential therapeutic applications in cancer treatment. It works by inhibiting the activity of epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a critical role in cell proliferation, differentiation, and survival. By blocking the activity of EGFR, this compound can prevent the growth and spread of cancer cells.
Eigenschaften
IUPAC Name |
2-(3-chloro-4-hydroxyphenyl)-1-[2-(4-chlorophenyl)morpholin-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c19-14-4-2-13(3-5-14)17-11-21(7-8-24-17)18(23)10-12-1-6-16(22)15(20)9-12/h1-6,9,17,22H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRUQUVJDAMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC(=C(C=C2)O)Cl)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(6,7-dihydro-5H-cyclopenta[b]pyridin-7-ylamino)-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5342231.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(3-methyl-2-thienyl)acrylonitrile](/img/structure/B5342232.png)
![4-(5-methylpyridin-2-yl)-1-[(5-methyl-1-pyridin-2-yl-1H-pyrazol-4-yl)carbonyl]piperidin-4-ol](/img/structure/B5342237.png)
![4-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N,N-dimethylpiperazine-1-carboxamide](/img/structure/B5342245.png)
![(3R*,3aR*,7aR*)-1-(isoquinolin-5-ylmethyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5342252.png)
![4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B5342256.png)
![(3S*,4R*)-3-isobutyl-4-methyl-1-[(3-methyl-2-thienyl)sulfonyl]piperidin-4-ol](/img/structure/B5342267.png)
![6-{[5-(3-methoxyphenyl)-2-methyl-1,1-dioxido-1,2,6-thiadiazinan-3-yl]carbonyl}-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B5342275.png)
![1-[(4-chlorophenyl)sulfonyl]-N-4-pyridinyl-4-piperidinecarboxamide](/img/structure/B5342292.png)
![N-methyl-1-pyridin-3-yl-N-{[(2R,5S)-5-(1,3-thiazol-2-ylmethyl)tetrahydrofuran-2-yl]methyl}methanamine](/img/structure/B5342306.png)

![(2,1,3-benzoxadiazol-4-ylmethyl)methyl[4-(1H-pyrazol-1-yl)benzyl]amine](/img/structure/B5342314.png)
![3-fluoro-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)pyridine](/img/structure/B5342319.png)
![6-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}pyridazin-3(2H)-one](/img/structure/B5342339.png)